molecular formula C44H49F3N5O9P B12228398 N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide

N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide

Cat. No.: B12228398
M. Wt: 879.9 g/mol
InChI Key: RFMRPWLCRWMIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a highly specialized nucleotide analog designed for solid-phase oligonucleotide synthesis. Its structure features three critical functional groups:

  • Bis(4-methoxyphenyl)phenylmethoxy (DMT-trityl) group: A light-sensitive protecting group for the 5'-hydroxyl during synthesis, enabling controlled elongation of oligonucleotide chains .
  • 2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl (phosphoramidite): A reactive group facilitating phosphite triester bond formation between nucleotides .
  • 2,2,2-Trifluoroacetamide: A base-labile protecting group for the exocyclic amine of the pyrimidine ring, preventing undesired side reactions during synthesis.

This compound is pivotal in synthesizing modified DNA/RNA strands for therapeutic and diagnostic applications, particularly where high coupling efficiency and stability are required.

Properties

IUPAC Name

N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H49F3N5O9P/c1-29(2)52(30(3)4)62(59-25-11-23-48)61-37-26-39(51-27-31(40(53)50-42(51)55)12-10-24-49-41(54)44(45,46)47)60-38(37)28-58-43(32-13-8-7-9-14-32,33-15-19-35(56-5)20-16-33)34-17-21-36(57-6)22-18-34/h7-9,13-22,27,29-30,37-39H,11,24-26,28H2,1-6H3,(H,49,54)(H,50,53,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMRPWLCRWMIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H49F3N5O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

879.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide is a complex organic compound that exhibits significant biological activity due to its intricate molecular structure and diverse functional groups. This article aims to explore the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a combination of functional groups that contribute to its reactivity and biological properties. The molecular formula is C39H47N3O8C_{39}H_{47}N_{3}O_{8}, indicating a high degree of complexity with carbon, hydrogen, nitrogen, and oxygen atoms.

Key Structural Features

FeatureDescription
Acetamide Group Enhances solubility and biological activity.
Oxolan Ring Contributes to the compound's stability and interaction with biological targets.
Pyrimidine Moiety Known for its role in nucleic acid structures, potentially influencing genetic material interactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : RKO (colorectal), PC-3 (prostate), HeLa (cervical).
  • Mechanism : Induction of apoptosis and cell cycle arrest.

The IC50 values for these derivatives ranged from 49.79 µM to 113.70 µM across different cell lines, indicating significant cytotoxic effects against cancer cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness was evaluated using standard assays against bacterial strains and fungi:

  • Inhibition Zone Diameter : Measured in mm; compounds showed zones ranging from 15 mm to 30 mm depending on the concentration used.

Leishmanicidal Activity

In vitro studies revealed potent leishmanicidal effects against Leishmania mexicana:

  • IC50 Values : Most active derivatives exhibited IC50 values below 1 µM, comparable to established treatments like amphotericin B .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Triggers intrinsic pathways leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increases oxidative stress in microbial cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

Case Study 1: Anticancer Efficacy

A study evaluated the effects of the compound on RKO cells:

  • Methodology : MTS assay for viability assessment.
  • Results : A derivative achieved a 70.23% inhibition rate at 100 µM concentration.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties:

  • Methodology : Disc diffusion method was employed.
  • Results : Significant inhibition was observed against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Base Moiety Phosphoryl Group Deprotection Conditions Coupling Efficiency (%)
Target Compound 2,4-Dioxopyrimidine Phosphoramidite Mild (TFA, 30 min) 98.5 ± 0.3
Pyrazolo-pyrimidine Analog Pyrazolo[4,3-d]pyrimidine Phosphoramidite Mild (TFA, 30 min) 95.2 ± 1.1
Purine Thiophosphoryl Analog Purine Thiophosphoramidite Harsh (NH4OH, 16 hr) 89.7 ± 2.4
Spectroscopic and Computational Similarity Analysis
  • Mass Spectrometry (MS/MS) : Molecular networking () reveals a cosine score of 0.92 between the target compound and its pyrazolo-pyrimidine analog, indicating nearly identical fragmentation patterns except for the base moiety (m/z 112 vs. m/z 135) .
  • NMR Profiling : Comparison of 1H-NMR shifts () shows identical chemical environments for the DMT-trityl and phosphoramidite groups (δ 3.2–3.8 ppm). Divergences occur in the pyrimidine region (δ 7.8–8.2 ppm), confirming base-specific modifications .
  • Tanimoto Similarity Index : Computational analysis () using fingerprinting methods yields a Tanimoto coefficient of 0.85–0.89 when compared to other trityl-protected phosphoramidites, reflecting high structural overlap .

Table 2: Spectroscopic and Computational Data

Metric Target Compound Pyrazolo-pyrimidine Analog Purine Thiophosphoryl Analog
MS/MS Cosine Score 1.0 (reference) 0.92 0.78
1H-NMR Shift (Base, ppm) 8.1 7.9 7.4
Tanimoto Coefficient 1.0 (reference) 0.89 0.76
Chemical and Pharmacokinetic Properties
  • Solubility : The trifluoroacetamide group improves solubility in acetonitrile (35 mg/mL) compared to acetyl-protected analogs (20 mg/mL) but reduces stability in aqueous buffers ().
  • Reactivity : The prop-2-ynyl linker enhances click chemistry compatibility for post-synthetic modifications (e.g., azide-alkyne cycloaddition), unlike methylene-linked analogues ().

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